

# Oseltamivir-acetate chemical properties and structure

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## Compound of Interest

Compound Name: Oseltamivir-acetate

Cat. No.: B2366812

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An In-depth Technical Guide on the Chemical Properties and Structure of Oseltamivir Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for oseltamivir acetate. Oseltamivir acetate is recognized as an impurity of the antiviral drug oseltamivir, which is a potent inhibitor of the influenza A and B virus neuraminidase.

## Chemical Structure and Identification

Oseltamivir acetate is a derivative of oseltamivir, characterized by an additional acetyl group. The chemical structure and identifiers are summarized below.

Table 1: Chemical Identification of Oseltamivir Acetate and Oseltamivir

Identifier	Oseltamivir Acetate	Oseltamivir
IUPAC Name	ethyl (3R,4R,5S)-4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate	ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate <sup>[1]</sup>
CAS Number	1191921-01-3 <sup>[2]</sup>	196618-13-0 <sup>[1]</sup>
Molecular Formula	C18H30N2O5 <sup>[2][3][4]</sup>	C16H28N2O4
SMILES	O=C(C1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)OCC <sup>[2][4]</sup>	CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC <sup>[5]</sup>

## Physicochemical Properties

The physicochemical properties of oseltamivir acetate are presented in Table 2, with comparative data for the parent compound, oseltamivir.

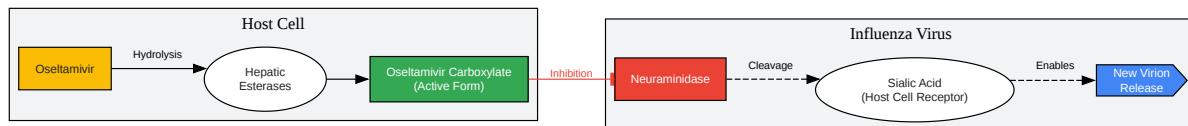
Table 2: Physicochemical Properties

Property	Oseltamivir Acetate	Oseltamivir
Molecular Weight	354.44 g/mol <sup>[2][3]</sup>	312.40 g/mol (free base) <sup>[6]</sup>
Appearance	White to off-white solid <sup>[2]</sup>	White crystalline solid (phosphate salt) <sup>[6]</sup>
Solubility	Soluble in DMSO (50 mg/mL) <sup>[2]</sup>	Oseltamivir phosphate is highly soluble in water <sup>[7]</sup>
pKa (Strongest Basic)	Not available	9.31 (Predicted) <sup>[8][9]</sup>
logP	Not available	1.1 (Predicted) <sup>[8]</sup>

## Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. <sup>[6][10][11]</sup> This active metabolite acts as a competitive inhibitor of the influenza virus's

neuraminidase enzyme.[8][10] Neuraminidase is crucial for the release of newly formed viral particles from infected cells.[10][11] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus.[11][12]



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Mechanism of Oseltamivir Action

## Experimental Protocols

### Analytical Methodologies for Oseltamivir

Several analytical methods have been developed for the quantification of oseltamivir, which could be adapted for the analysis of oseltamivir acetate.

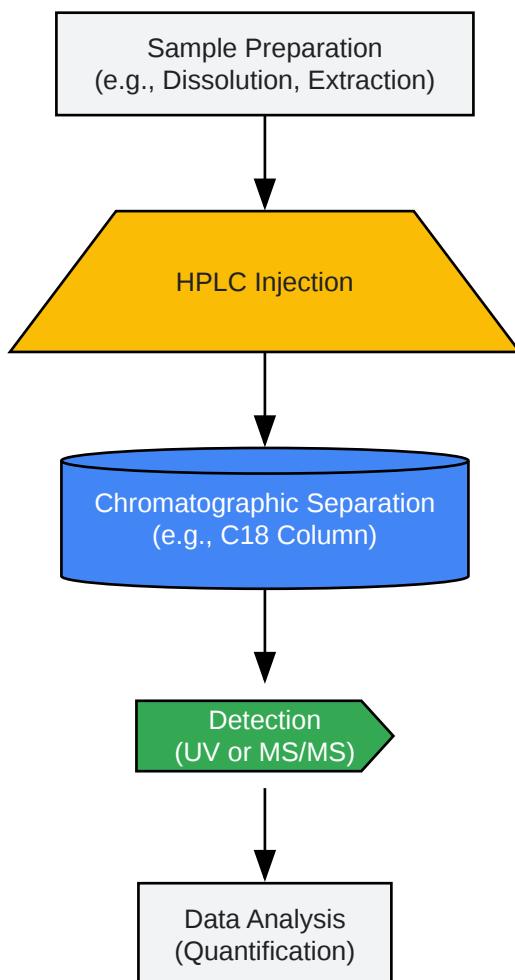
#### A. High-Performance Liquid Chromatography (HPLC)

- Method 1: UV Detection
  - Column: Hypersil Gold C18.
  - Mobile Phase: Methanol-phosphate buffer (pH 2.5; 0.1 M) (50:50).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 220 nm.[13]
- Method 2: UV Detection with Gradient Elution
  - Column: Kromasil C18.

- Mobile Phase: Gradient of acetonitrile and triethylamine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 215 nm.[13]
- Method 3: Alkaline Mobile Phase
- Column: C18 column designed for basic pH conditions.
- Mobile Phase: 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10).
- Flow Rate: 1 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 and 220 nm.[7][14]
- Method 4: HPLC with Tandem Mass Spectrometry (MS/MS)
- This is a highly sensitive method for the simultaneous assay of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological samples.[13]

## B. Colorimetric Methods

- Principle: These methods are based on the formation of a colored ion-pairing complex between the amine group of oseltamivir and an anionic dye, such as Congo red or bromochlorophenol blue. The colored complex is then extracted into an organic solvent (e.g., ethyl acetate) and quantified by measuring its absorbance at a specific wavelength.[7][13]
- Congo Red Assay:
  - Prepare a solution of the sample in water.
  - Add a Congo red solution and a phthalate buffer (pH 4.2).
  - Add ethyl acetate and mix vigorously.
  - After phase separation, measure the absorbance of the organic layer at 520 nm.[7][13]



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#### General HPLC Analysis Workflow

## Synthesis of Oseltamivir

The commercial synthesis of oseltamivir starts from shikimic acid, a biomolecule extracted from Chinese star anise.<sup>[15]</sup> The synthesis involves multiple steps to introduce the necessary functional groups and control the stereochemistry at the three chiral centers.<sup>[15]</sup> The synthesis of oseltamivir acetate would likely follow a similar pathway, with an additional acetylation step to convert the primary amine at position 5 to an acetamide.

A key transformation in some synthetic routes is the aziridination of a cyclohexene derivative, followed by regioselective ring-opening to introduce the amino and ether functionalities.<sup>[16]</sup>

## Conclusion

Oseltamivir acetate is an impurity of oseltamivir, differing by the presence of a second acetyl group. The analytical methods established for oseltamivir can serve as a foundation for the detection and quantification of this impurity. Understanding the chemical properties and synthesis of oseltamivir provides a framework for investigating oseltamivir acetate.

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